

An In-depth Technical Guide to the Physical Properties of Solid Triundecanoin

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Triundecanoin, a triglyceride composed of glycerol and three undecanoic acid units, is a compound of significant interest in various scientific and industrial fields, including pharmaceuticals, cosmetics, and material science. Its physical properties in the solid state are critical determinants of its functionality, stability, and potential applications. This technical guide provides a comprehensive overview of the key physical characteristics of solid **Triundecanoin**, detailed experimental methodologies for their determination, and a visual representation of the characterization workflow.

Core Physical Properties

The solid form of **Triundecanoin** is typically a white to off-white crystalline solid.[1] A summary of its key physical properties is presented below.

Quantitative Data Summary



Property	Value	Source(s)
Molecular Formula	Сз6Н68О6	[2][3][4]
Molecular Weight	596.92 g/mol	[3]
Melting Point	24 - 32 °C	
Density (Predicted)	0.942 ± 0.06 g/cm ³	-
Physical Form	Solid	-
Appearance	White to Off-White	-
Solubility	Slightly soluble in Chloroform, Ethyl Acetate, and Methanol. Insoluble in water.	-

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible characterization of the physical properties of solid **Triundecanoin**. The following sections outline the methodologies for key analytical techniques.

Melting Point Determination using Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It provides precise information on the melting point and other thermal transitions.

Methodology:

- Sample Preparation: Accurately weigh 3-5 mg of solid Triundecanoin into a standard aluminum DSC pan.
- Pan Sealing: Hermetically seal the pan to ensure a closed system. An empty, hermetically sealed pan is used as a reference.



- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
- Thermal Program:
 - Equilibrate the sample at a temperature well below its expected melting point, for instance, 0 °C.
 - Ramp the temperature at a controlled heating rate, typically 5 °C/min, to a temperature above the final melting point, for example, 50 °C.
- Atmosphere: Conduct the analysis under an inert nitrogen atmosphere with a purge rate of 50 mL/min.
- Data Analysis: The onset temperature of the endothermic peak in the DSC thermogram is reported as the melting point of **Triundecanoin**. The area under the peak corresponds to the enthalpy of fusion.

Polymorphism and Crystal Structure Analysis using X-ray Diffraction (XRD)

X-ray Diffraction is a powerful non-destructive technique for characterizing the crystalline structure of materials. It is essential for identifying the polymorphic form of **Triundecanoin**, as different crystal structures can significantly impact its physical properties.

Methodology:

- Sample Preparation:
 - Gently grind the solid **Triundecanoin** sample into a fine powder using an agate mortar and pestle to ensure random crystal orientation.
 - Mount the powdered sample onto a zero-background sample holder.
- Instrument Setup:
 - Use a diffractometer equipped with a Cu K α radiation source ($\lambda = 1.5406$ Å).



- Set the operating voltage and current to appropriate values (e.g., 40 kV and 40 mA).
- Data Collection:
 - Scan the sample over a 2θ range of 2° to 40°.
 - Use a step size of 0.02° and a scan speed of 2°/min.
- Data Analysis:
 - The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the characteristic peaks of Triundecanoin.
 - The peak positions and relative intensities are used to determine the crystal lattice parameters and identify the specific polymorphic form by comparing the data to known crystallographic databases.

Solubility Assessment

Determining the solubility of **Triundecanoin** in various solvents is crucial for its application in formulations.

Methodology:

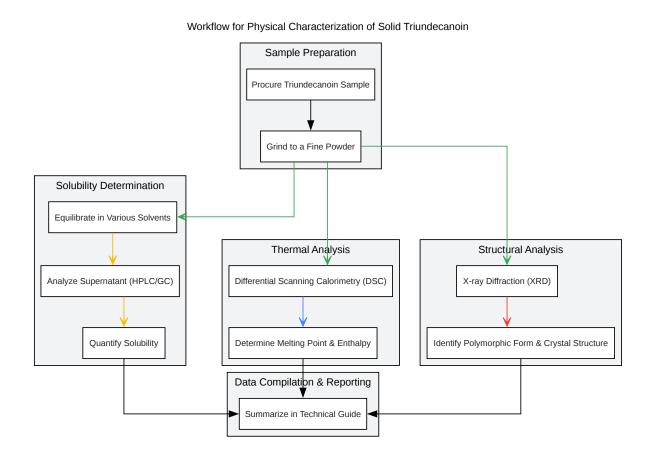
- Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, chloroform, ethyl acetate).
- Sample Preparation: Add an excess amount of solid Triundecanoin to a known volume of each solvent in a sealed vial.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- Sample Analysis:
 - After equilibration, centrifuge the samples to separate the undissolved solid.
 - Carefully extract an aliquot of the supernatant.



- Determine the concentration of dissolved **Triundecanoin** in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
- Data Reporting: Express the solubility as mg/mL or g/100g of solvent.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive physical characterization of solid **Triundecanoin**.



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Caption: Workflow for the physical characterization of solid **Triundecanoin**.



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